9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is a chemical compound with the molecular formula C15H8O5 . It is also known by other names such as 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid . Here are some key points about this compound:
- Chemical Structure : The compound consists of an anthracene core with a carboxylic acid group attached at position 1 and a keto group at positions 9 and 10.
- Synonyms : It is sometimes referred to as 1-aminoanthraquinone-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid ) with 1-aminoanthraquinone . The resulting compound is characterized by various spectroscopic methods, including 1H-NMR , 13C-NMR , IR , and GC-MS .
Molecular Structure Analysis
The molecular formula of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is C15H8O5 . Its structure includes an anthracene backbone with a carboxylic acid group and a keto group.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including metal-catalyzed C-H bond functionalization reactions due to its N, O-bidentate directing group.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 187.5–188.7°C
- 1H-NMR : Peaks corresponding to aromatic protons
- 13C-NMR : Signals for carbon atoms in the aromatic ring
- IR Spectrum : Absorption bands at 3424 , 3198 , 1690 , 1662 , and 1576 cm^-1
Scientific Research Applications
Organic Synthesis
- Field : Chemistry
- Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, which is similar to the one you mentioned, is used in organic synthesis . It’s synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Method : The compound is characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .
- Results : The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Bioorthogonal Reactions
- Field : Biochemistry
- Application : 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is a photoclick reagent mediated by visible light for bioorthogonal reaction with an electron-rich vinyl ether (VE) functionality .
- Method : This compound is used for increased spatiotemporal control within biological applications .
- Results : The analysis of reactivity suggests this photoclick reaction is significant .
Medical Chemistry
- Field : Medical Chemistry
- Application : Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They are also objects for searching for new biologically active compounds with antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
- Method : These compounds are widely used as analytical reagents, color, and metal indicators .
- Results : Areas of the practical application of these compounds are constantly expanding .
Metal-Organic Complexes
- Field : Inorganic Chemistry
- Application : The compound 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid (H2L1) is used as a ligand to construct metal-organic complexes .
- Method : The compound H2L1, along with 2-phenylquinoline-4-carboxylic acid (HL2), is used to construct three Mn II and Cd II complexes . The chelating ligands phen and pp give rise to a 1D zigzag chain in complexes .
- Results : These complexes have been successfully constructed and show intense luminescent emissions attributed to the LLCT of corresponding ligand . Antiferromagnetic coupling interaction exists between the binuclear Mn II ions .
Chelation-Assistance
- Field : Organic Chemistry
- Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is used in chelation-assistance .
- Method : The compound is synthesized from 2-methylbenzoyl chloride and 1-aminoanthraquinone . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
- Results : The compound was synthesized in 94% yield . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Electron Shuttling Mediator
- Field : Biochemistry
- Application : Anthraquinone 2-carboxylic acid (AQ) is used as a novel electron shuttling mediator and attached electron relay for horseradish peroxidase (HRP) .
- Method : AQ is used in the generation of hydrogen peroxide by aerobic photooxidation of 2-propanol using anthraquinone-2-carboxylic acid and molecular oxygen .
- Results : This method has been investigated and found to be efficient .
Redox Flow Battery
- Field : Electrochemistry
- Application : A highly stable phosphonate-functionalized quinone is introduced as a redox-active material in the negative electrolyte for a redox flow battery operating at near-neutral pH .
- Method : The design and synthesis of a phosphonate with high solubility at pH 9 and above is described .
- Results : The use of this compound in a redox flow battery has been investigated .
Safety And Hazards
- Avoid contact with skin and eyes .
- Avoid formation of dust and aerosols .
- Provide appropriate exhaust ventilation in areas where dust is formed.
Future Directions
Research on the applications of this compound in metal-catalyzed reactions and its potential use as a directing group for C-H bond functionalization could be promising.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
9,10-dioxoanthracene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBYCBXVLHSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975625 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
CAS RN |
602-69-7 | |
Record name | Anthraquinone-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Anthraquinonecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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